molecular formula C22H15BrN2 B2373271 4-(3-Bromophenyl)-2,6-diphenylpyrimidine CAS No. 864377-28-6

4-(3-Bromophenyl)-2,6-diphenylpyrimidine

Cat. No.: B2373271
CAS No.: 864377-28-6
M. Wt: 387.28
InChI Key: BPMSGKUGXMWVBH-UHFFFAOYSA-N
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Description

The compound “4-(3-Bromophenyl)-2,6-diphenylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, bromophenyl compounds are often synthesized through various methods such as amidation reactions .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a pyrimidine core with phenyl groups attached at the 2 and 6 positions and a bromophenyl group at the 4 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Bromophenyl compounds are generally insoluble in water .

Scientific Research Applications

Chemical Transformations and Synthesis

4-(3-Bromophenyl)-2,6-diphenylpyrimidine, a derivative of diphenylpyrimidine, has been involved in various chemical transformations. It serves as a starting material for synthesizing various compounds. For instance, in a study by Harutyunyan et al. (2020), 4-(4-Aminophenyl)-2,6-diphenylpyrimidine, a related compound, was synthesized and used in transformations to produce N-acyl derivatives and substituted quinazolines (Harutyunyan et al., 2020). Such transformations highlight the chemical versatility and potential of this compound in synthetic organic chemistry.

Amination Mechanisms

The compound also plays a role in understanding amination mechanisms. In a study by Valk and Plas (1973), the amination of 4-bromo-2,6-diphenylpyrimidine was investigated, revealing insights into the reaction mechanisms at play, such as the EA and AE mechanisms (Valk & Plas, 1973). This is crucial for understanding the reactivity and potential applications of this compound in various chemical reactions.

Potential Therapeutic Applications

There are also potential therapeutic applications. For example, Robinson et al. (2016) explored carbamate substituted 2-amino-4,6-diphenylpyrimidines as adenosine receptor antagonists, showing promising results for Parkinson's disease treatment (Robinson et al., 2016). This indicates the potential medical significance of derivatives of this compound.

Organometallic Chemistry

In the field of organometallic chemistry, derivatives of 2,6-diphenylpyrimidine, such as 4,6-diphenylpyrimidine, have been used in cyclopalladation studies. Caygill et al. (1990) demonstrated the cyclopalladation of phenylpyrimidines, which is significant for developing organometallic complexes with various applications (Caygill et al., 1990).

Future Directions

The future directions for research on “4-(3-Bromophenyl)-2,6-diphenylpyrimidine” would likely depend on its specific properties and potential applications. For instance, bromophenyl compounds have been studied for their potential use in overcoming microbial resistance and improving the effectiveness of chemotherapeutic agents .

Properties

IUPAC Name

4-(3-bromophenyl)-2,6-diphenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2/c23-19-13-7-12-18(14-19)21-15-20(16-8-3-1-4-9-16)24-22(25-21)17-10-5-2-6-11-17/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMSGKUGXMWVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864377-28-6
Record name 4-(3-Bromophenyl)-2,6-diphenylpyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Into a 500-mL three-neck flask were put 18.5 g (100.0 mmol) of 3-bromobenzaldehyde and 12.0 g (100.0 mmol) of acetophenone, the air in the flask was replaced with nitrogen, and 100 mL of ethanol was added. To this mixture, 6.0 g (111.0 mmol) of sodium methoxide suspended in 100 mL of ethanol was added dropwise, and the mixture was stirred at room temperature for 22 hours. After the stirring for the predetermined time, 15.6 g (100.0 mmol) of benzamidine hydrochloride and 8.0 g (200.0 mmol) of sodium hydroxide were added and the mixture was stirred at 70° C. for 3 hours. After the stirring, the mixture was filtered. Water was added to the residue and ultrasonic cleaning was performed. A solid was collected by suction filtration, so that 14.4 g of a white solid was obtained in a yield of 38.0%.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
6 g
Type
reactant
Reaction Step Three
Name
benzamidine hydrochloride
Quantity
15.6 g
Type
reactant
Reaction Step Four
Quantity
8 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

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